molecular formula C17H15ClN4O2S B3600947 N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Cat. No.: B3600947
M. Wt: 374.8 g/mol
InChI Key: RRIDLNXYLFXCPN-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl group is attached through a thiolation reaction.

    Final Coupling: The final step involves coupling the triazole derivative with the 5-chloro-2-methoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially altering the compound’s biological activity.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving triazole derivatives.

    Medicine: Potential use as an antimicrobial, antifungal, or anticancer agent.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or altering their function. The compound may bind to specific molecular targets, such as proteins or nucleic acids, and modulate their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide may offer unique properties such as enhanced biological activity, improved selectivity for specific targets, or better pharmacokinetic profiles compared to other triazole derivatives.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-24-14-8-7-12(18)9-13(14)19-15(23)10-25-17-20-16(21-22-17)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIDLNXYLFXCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NNC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Reactant of Route 2
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N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Reactant of Route 3
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N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Reactant of Route 4
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N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Reactant of Route 5
N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide
Reactant of Route 6
N-(5-Chloro-2-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

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